molecular formula C10H7ClINOS B14180199 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one CAS No. 918108-17-5

5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one

Cat. No.: B14180199
CAS No.: 918108-17-5
M. Wt: 351.59 g/mol
InChI Key: WNBRNBLGNOEVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is a chemical compound that belongs to the class of isothiazolones. These compounds are known for their antimicrobial properties and are often used in various industrial applications, including as preservatives and biocides. The presence of chlorine and iodine atoms in its structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration. The resulting product is then treated with 1-(bromomethyl)-4-iodobenzene in the presence of tetrabutylammonium hydrogen sulfate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential enzymatic processes. The chlorine and iodine atoms enhance its ability to form reactive intermediates that can interact with microbial proteins and nucleic acids, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-iodobenzyl)-carbamoylphenoxyacetic acid
  • 5-Chloro-6-phenylpyridazin-3-one derivatives

Comparison

Compared to other similar compounds, 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is unique due to its isothiazolone core, which imparts distinct antimicrobial properties. The presence of both chlorine and iodine atoms further enhances its reactivity and potential biological activity, making it a versatile compound in various applications .

Properties

CAS No.

918108-17-5

Molecular Formula

C10H7ClINOS

Molecular Weight

351.59 g/mol

IUPAC Name

5-chloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-1-3-8(12)4-2-7/h1-5H,6H2

InChI Key

WNBRNBLGNOEVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.